molecular formula C9H8F4O B2801432 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol CAS No. 1073056-21-9

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol

Cat. No.: B2801432
CAS No.: 1073056-21-9
M. Wt: 208.156
InChI Key: HIWNOROGPPYREN-UHFFFAOYSA-N
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Description

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol is an organic compound that belongs to the class of fluorinated aromatic alcohols. This compound is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a phenyl ring, with an ethanol moiety. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.

    Fluorination: The benzaldehyde is subjected to fluorination using a suitable fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide, to introduce the fluoro group at the desired position.

    Reduction: The resulting 2-fluoro-4-(trifluoromethyl)benzaldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 2-fluoro-1-[4-(trifluoromethyl)phenyl]acetaldehyde or 2-fluoro-1-[4-(trifluoromethyl)phenyl]acetone.

    Reduction: Formation of 2-fluoro-1-[4-(trifluoromethyl)phenyl]ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol is primarily influenced by its fluorinated groups. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets. These properties make it a valuable scaffold for drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethane
  • 2-Fluoro-1-[4-(trifluoromethyl)phenyl]acetone
  • 2-Fluoro-1-[4-(trifluoromethyl)phenyl]acetaldehyde

Uniqueness

2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct physicochemical properties. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWNOROGPPYREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CF)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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